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2-Methylpiperidin-3-amine

Cat. No.: B13299622
M. Wt: 114.19 g/mol
InChI Key: VRSIHZAGCZQYOU-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry and Advanced Materials Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. google.commdpi.com Its prevalence stems from its conformational flexibility and the ability of the nitrogen atom to act as a basic center and a point for further functionalization. In organic chemistry, piperidine scaffolds are fundamental building blocks for the synthesis of complex molecules. nih.gov The development of stereoselective methods for the synthesis of substituted piperidines remains an active area of research, as the spatial arrangement of substituents can dramatically influence the biological activity and material properties of the final product. mdpi.comnih.gov

Beyond the life sciences, piperidine derivatives are also finding applications in advanced materials science. Their incorporation into polymeric structures and dyes is an area of growing interest. researchgate.net The unique chemical reactivity of the piperidine moiety can be harnessed to create materials with tailored electronic, optical, and surface properties.

Overview of Aminopiperidines in Complex Chemical Syntheses and Molecular Design

Aminopiperidines, which feature an amino group appended to the piperidine ring, represent a particularly valuable subclass of piperidine derivatives. The presence of two nitrogen atoms with different chemical environments (an endocyclic secondary or tertiary amine and an exocyclic primary, secondary, or tertiary amine) provides a rich platform for selective chemical modifications. This dual functionality makes aminopiperidines powerful intermediates in the construction of intricate molecular architectures. google.comgoogle.com

In the realm of medicinal chemistry and drug design, the aminopiperidine scaffold is considered a "privileged" structure due to its frequent appearance in biologically active compounds. google.com The strategic placement of the amino group allows for the introduction of various pharmacophores that can engage with biological targets through hydrogen bonding and other non-covalent interactions. This has led to the development of a wide range of aminopiperidine-based therapeutic agents. google.com Furthermore, the synthesis of chiral aminopiperidines is of paramount importance, as the stereochemistry of these building blocks often dictates the efficacy and selectivity of the final drug candidate. google.com

Scope and Research Focus on 2-Methylpiperidin-3-amine

Within the diverse family of aminopiperidines, this compound has emerged as a compound of significant interest. Its structure, which combines the features of a substituted aminopiperidine with a specific stereochemical relationship between the methyl and amino groups, makes it a valuable chiral building block. Research on this compound and its derivatives is primarily focused on its application as a key intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.

A notable example of its application is in the synthesis of the Janus kinase (JAK) inhibitor, PF-06651600. The synthesis utilizes the enantiomerically pure (3R, 6S)-1-benzyl-6-methylpiperidine-3-amine as a crucial starting material. google.com This highlights the importance of controlling the stereochemistry of the 2-methyl-3-aminopiperidine core to achieve the desired biological activity in the final product. The use of this specific chiral isomer avoids the need for costly chiral separation steps later in the synthetic sequence. google.com

The synthesis of PF-06651600 involves a nucleophilic substitution reaction between (3R, 6S)-1-benzyl-6-methylpiperidine-3-amine and 4-chloropyrrolo[2,3-d]pyrimidine, followed by a debenzylation step to yield the core aminopiperidine-pyrimidine conjugate. google.com This intermediate is then further functionalized to produce the final active pharmaceutical ingredient. This example underscores the role of this compound derivatives as pivotal components in the construction of complex therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2 B13299622 2-Methylpiperidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

2-methylpiperidin-3-amine

InChI

InChI=1S/C6H14N2/c1-5-6(7)3-2-4-8-5/h5-6,8H,2-4,7H2,1H3

InChI Key

VRSIHZAGCZQYOU-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methylpiperidin 3 Amine and Its Chiral Enantiomers

Stereoselective Synthesis of 2-Methylpiperidin-3-amine

Achieving high levels of stereocontrol in the synthesis of substituted piperidines is a formidable challenge. Various strategies have been developed to address this, enabling the selective formation of desired stereoisomers of this compound.

Asymmetric Hydrogenation and Reduction Strategies for Chiral Piperidines

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules. nih.gov This approach is particularly valuable for the synthesis of chiral piperidines from prochiral precursors such as dehydropiperidines or pyridinium (B92312) salts. researchgate.netsnnu.edu.cn The use of chiral catalysts, typically transition metal complexes with chiral ligands, facilitates the enantioselective addition of hydrogen to a double bond, thereby establishing the stereocenters in the piperidine (B6355638) ring. ajchem-b.com

For the synthesis of chiral 2-methylpiperidines, rhodium and iridium-based catalysts have shown considerable efficacy. researchgate.netajchem-b.com For instance, rhodium-catalyzed asymmetric hydrogenation of a suitably substituted dehydropiperidine precursor can yield this compound with high enantioselectivity. The choice of chiral ligand is crucial for achieving high stereocontrol. Ligands such as those from the DuPhos and BINAP families have been successfully employed in similar transformations. ajchem-b.com

A key advantage of asymmetric hydrogenation is its potential for scalability, a critical factor in pharmaceutical manufacturing. researchgate.net Recent advancements have focused on developing more robust and active catalysts that can operate under milder conditions and with lower catalyst loadings. ajchem-b.com

Catalyst SystemSubstrate TypeProductEnantiomeric Excess (ee)Reference
Rhodium-catalystPyridinium saltsChiral piperidinesHigh researchgate.net
Palladium-catalystPyrazin-2-olsChiral piperazin-2-onesup to 90% dicp.ac.cnrsc.org
Iridium-catalystUnfunctionalized olefins and iminesChiral moleculesHigh ajchem-b.com

Biocatalytic Approaches and Enzyme-Mediated Transformations for Enantiopure Amines

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. nih.govacs.org Enzymes, operating under mild conditions, can catalyze reactions with exceptional enantio- and regioselectivity. researchgate.net For the synthesis of enantiopure this compound, several classes of enzymes are particularly relevant.

Transaminases (TAs) , also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. nih.govscienceopen.com This allows for the asymmetric synthesis of chiral amines from prochiral ketones. scienceopen.com The synthesis of enantiopure this compound could be envisioned starting from a corresponding prochiral ketopiperidine. The high stereoselectivity of transaminases makes them ideal for producing optically pure amines. nih.gov

Amine dehydrogenases (AmDHs) catalyze the reductive amination of a ketone to a chiral amine, using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the reducing agent. nih.govresearchgate.net Protein engineering has been instrumental in expanding the substrate scope of AmDHs, making them applicable to a wider range of ketones for the synthesis of diverse chiral amines. nih.gov

Enzyme ClassReaction TypeSubstrateProductKey AdvantagesReference
Transaminases (TAs)Asymmetric synthesisProchiral ketoneChiral amineHigh stereoselectivity, broad substrate scope through engineering nih.govscienceopen.com
Amine Dehydrogenases (AmDHs)Reductive aminationKetoneChiral amineUse of ammonia as amine donor, high enantioselectivity nih.govresearchgate.net
Imine Reductases (IREDs)Asymmetric reductionImine/EnamineChiral amineComplements TAs and AmDHs, broad substrate scope nih.gov

Crystallization-Induced Dynamic Resolution Techniques in Aminopiperidine Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemic mixture into a single enantiomer with a 100% yield. princeton.edu This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. acs.org Crystallization-induced dynamic resolution (CIDR) is a variation where the selective removal of one diastereomer from the equilibrium by crystallization drives the conversion of the racemate to the desired enantiomer. researchgate.netnih.gov

In the context of aminopiperidine synthesis, a racemic mixture of this compound can be reacted with a chiral resolving agent to form a pair of diastereomeric salts. nih.gov Under conditions where the two diastereomers can equilibrate (racemization), the less soluble diastereomer will selectively crystallize from the solution. researchgate.net This continuous removal of one diastereomer from the equilibrium mixture ultimately leads to the conversion of the entire racemic starting material into a single, enantiomerically pure product after removal of the resolving agent. nih.govresearcher.life

A critical component of a successful DKR or CIDR process is an efficient method for the racemization of the amine. acs.org This can be achieved through various catalytic methods, including the use of transition metal catalysts. acs.org

TechniquePrincipleKey RequirementTheoretical YieldReference
Dynamic Kinetic Resolution (DKR)Combination of kinetic resolution and in situ racemizationEfficient racemization of the undesired enantiomer100% princeton.eduacs.org
Crystallization-Induced Dynamic Resolution (CIDR)DKR where the resolved product is removed by crystallizationOne diastereomeric salt must be significantly less soluble100% researchgate.netnih.gov

Intramolecular Cyclization Pathways for Piperidine Ring Formation

Intramolecular cyclization is a fundamental strategy for the construction of the piperidine ring. nih.govlookchem.com This approach involves the formation of a carbon-nitrogen or carbon-carbon bond within a single molecule to form the heterocyclic ring. nih.gov The stereochemistry of the final product can often be controlled by the stereochemistry of the acyclic precursor or by the use of chiral catalysts. nih.gov

Several intramolecular cyclization methods are applicable to the synthesis of this compound precursors:

Reductive Hydroamination/Cyclization: This cascade reaction can involve the cyclization of an amino-alkyne. An acid-mediated functionalization of the alkyne leads to the formation of an enamine, which then generates an iminium ion. Subsequent reduction of the iminium ion results in the formation of the piperidine ring. nih.gov

Radical-Mediated Amine Cyclization: Intramolecular cyclization of linear amino-aldehydes can be initiated by a radical process, often catalyzed by a metal complex like cobalt(II). nih.gov This method is effective for producing various piperidines.

Palladium-Catalyzed Enantioselective Aza-Heck Cyclization: This method involves the intramolecular cyclization of an alkene-containing amine derivative, catalyzed by a palladium complex with a chiral ligand, to form the piperidine ring with high enantioselectivity. nih.gov

Multicomponent Reaction Strategies for Functionalized this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials. researchgate.netnih.gov MCRs are particularly attractive for the rapid generation of molecular diversity and the synthesis of complex molecules from simple precursors. researchgate.net The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of functionalized piperidine derivatives. mdpi.comslideshare.net

The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov By employing a piperidine-based component as one of the starting materials, it is possible to synthesize highly functionalized this compound derivatives. For example, using a protected 2-methyl-3-oxopiperidine as the ketone component would allow for the introduction of diverse substituents at the 3-position. The versatility of the Ugi reaction allows for the creation of large libraries of compounds for biological screening. researchgate.net

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. nih.gov Similar to the Ugi reaction, incorporating a piperidine-based carbonyl compound would lead to the formation of functionalized piperidine derivatives.

Reductive Amination Protocols in the Preparation of Substituted Aminopiperidines

Reductive amination is a widely used and reliable method for the synthesis of amines from carbonyl compounds (aldehydes and ketones) and ammonia or a primary or secondary amine. wikipedia.orgyoutube.com The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comchemistrysteps.com This method is a cornerstone of amine synthesis due to its versatility and the ready availability of starting materials. harvard.edu

For the synthesis of substituted aminopiperidines, a dicarbonyl compound can undergo a double reductive amination with a primary amine to form the piperidine ring. chim.it The choice of reducing agent is critical for the success of the reaction. Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion intermediate in the presence of the starting carbonyl group. wikipedia.orgmasterorganicchemistry.com

The reaction conditions for reductive amination are typically mild, often proceeding at room temperature and under neutral or slightly acidic pH. wikipedia.org The versatility of this method allows for the synthesis of a wide range of N-substituted this compound derivatives by varying the primary amine used in the reaction.

Reducing AgentKey FeaturesCommon SolventsReference
Sodium Cyanoborohydride (NaBH3CN)Selectively reduces imines/iminium ions in the presence of carbonyls; not water-sensitive.Methanol masterorganicchemistry.comcommonorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)3)Mild and selective; water-sensitive.Dichloromethane, Dichloroethane, THF wikipedia.orgcommonorganicchemistry.com
Sodium Borohydride (NaBH4)Can reduce aldehydes and ketones; typically added after imine formation.Methanol, Ethanol commonorganicchemistry.com
Catalytic Hydrogenation (H2/catalyst)Can be used for direct reductive amination.Various wikipedia.org

Derivatization Strategies for the Amine and Piperidine Moiety of this compound

The presence of two distinct nucleophilic centers, the primary exocyclic amine at the C3 position and the secondary endocyclic amine of the piperidine ring, allows for a variety of derivatization strategies for this compound. These modifications are crucial for modulating the compound's physicochemical properties and for its incorporation into larger molecular scaffolds. Selective derivatization of either amine can be achieved by carefully controlling reaction conditions and utilizing appropriate protecting groups.

The primary amine at the C3 position is generally more reactive and sterically accessible than the secondary amine within the piperidine ring. This inherent difference in reactivity allows for selective derivatization under controlled conditions. Common derivatization reactions for the primary amine include acylation, sulfonylation, and alkylation.

Acylation of the primary amine is readily achieved by reaction with acid chlorides or acid anhydrides in the presence of a base to form the corresponding amides. libretexts.orguomustansiriyah.edu.iq Similarly, reaction with sulfonyl chlorides yields sulfonamides. libretexts.org These reactions are typically high-yielding and proceed under mild conditions. libretexts.org Alkylation of the primary amine can be accomplished using alkyl halides, though this can sometimes lead to mixtures of mono- and di-alkylated products. uomustansiriyah.edu.iqmsu.edu Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing alkyl groups.

The secondary amine of the piperidine ring can also undergo derivatization, most commonly through N-alkylation or N-acylation. N-alkylation can be performed using alkyl halides. msu.edu For a more controlled reaction, the primary amine can be first protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent its reaction. Following the N-alkylation of the piperidine, the protecting group can be removed to yield the N-substituted this compound. N-acylation of the piperidine nitrogen is also possible, though it is generally less favorable than acylation of the primary amine due to steric hindrance and the lower nucleophilicity of the resulting amide.

For analytical purposes, such as chiral HPLC, pre-column derivatization is often employed to introduce a chromophore into the molecule, enhancing its detection. Reagents like para-toluenesulfonyl chloride can be used for this purpose. researchgate.net

Table 1: Derivatization Strategies for this compound

Moiety Reaction Type Reagent Product
Primary Amine (C3) Acylation Acid Chloride/Anhydride Amide
Sulfonylation Sulfonyl Chloride Sulfonamide
Alkylation Alkyl Halide Secondary/Tertiary Amine
Reductive Amination Aldehyde/Ketone + Reducing Agent Secondary Amine
Piperidine Moiety (N1) N-Alkylation Alkyl Halide Tertiary Amine
N-Acylation Acid Chloride/Anhydride Amide

Synthesis of Precursors and Intermediates for this compound Analogs

The synthesis of analogs of this compound relies on the availability of versatile precursors and intermediates that allow for the introduction of various substituents on the piperidine ring. Key strategies often involve the synthesis of substituted piperidones, which can then be converted to the corresponding amines, or the hydrogenation of substituted pyridine precursors.

One common approach is the synthesis of 2-substituted-4-piperidones through methods like the double aza-Michael reaction from divinyl ketones. acs.org These piperidones can then be further functionalized. For instance, a Wittig reaction can be employed to introduce a methoxymethylene group, which can subsequently be hydrolyzed to an aldehyde. This aldehyde functionality serves as a handle for further synthetic transformations. acs.org

Another important class of precursors are 2-methyl-3-nitropyridines. These can be synthesized in a two-step process starting from 2-chloro-3-nitropyridines, which react with a malonic ester anion followed by hydrolysis and decarboxylation. mdpi.com The nitro group can then be reduced to a primary amine, and the pyridine ring can be catalytically hydrogenated to yield the piperidine scaffold. This route allows for the synthesis of various analogs by starting with appropriately substituted 2-chloro-3-nitropyridines.

The synthesis of chiral 3-methylpiperidin-2-ones has also been reported, which can serve as precursors to chiral this compound analogs. researchgate.net These lactams can be synthesized from commercially available starting materials like delta-valerolactone and a chiral auxiliary. The methyl group is introduced via alkylation, and the stereochemistry can be controlled by the choice of reagents and reaction conditions. researchgate.net Subsequent chemical transformations would be required to convert the ketone functionality to an amine.

Furthermore, a facile approach for preparing cis-3-methyl-4-aminopiperidine derivatives has been described, starting from an N-benzyl-pyridinium salt. This method involves the formation of an epoxide followed by regioselective ring-opening with an amine. researchgate.net While this provides a different substitution pattern, similar strategies could potentially be adapted for the synthesis of this compound analogs.

Enzyme cascades utilizing variants of galactose oxidase and imine reductase have been employed for the synthesis of protected 3-aminopiperidine derivatives from amino alcohols. rsc.org Such biocatalytic methods offer a route to enantiomerically pure products under mild reaction conditions.

Table 2: Synthesis of Precursors and Intermediates

Precursor/Intermediate Synthetic Approach Key Reactions Potential Analogs
2-Substituted-4-Piperidones Double aza-Michael reaction Michael addition, Wittig reaction, Hydrolysis Variously substituted at the 2-position
2-Methyl-3-nitropyridines From 2-chloro-3-nitropyridines Nucleophilic aromatic substitution, Hydrolysis, Decarboxylation Substituted on the pyridine ring
3-Methylpiperidin-2-ones From δ-valerolactone and chiral auxiliary Alkylation Chiral analogs with substitution at the 3-position
cis-3-Methyl-4-aminopiperidines From N-benzyl-pyridinium salt Epoxidation, Regioselective ring-opening Analogs with cis-stereochemistry
Protected 3-aminopiperidines Enzymatic cascade Oxidation, Imine reduction Enantiomerically pure analogs

Elucidation of Structure and Conformation Via Advanced Spectroscopic and Crystallographic Techniques

Mass Spectrometric Identification of 2-Methylpiperidin-3-amine and Derivatives

Mass spectrometry serves as a cornerstone for the molecular characterization of piperidine (B6355638) alkaloids and their synthetic derivatives. nih.gov It provides vital information regarding molecular mass, elemental composition, and structural features through fragmentation analysis. nih.goveuropa.eu

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is an indispensable tool for the unambiguous identification of this compound and its derivatives. This technique is prized for its ability to provide highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range, which allows for the confident determination of a compound's elemental composition. europa.eunih.gov

In practice, a sample is dissolved in a suitable solvent and introduced into the mass spectrometer via electrospray ionization (ESI), which generates protonated molecules, typically [M+H]⁺, or adducts like [M+Na]⁺ in the gas phase. europa.eumdpi.com For this compound (C₆H₁₄N₂), HR-ESI-MS would detect the protonated molecule [C₆H₁₅N₂]⁺ and measure its exact mass-to-charge ratio (m/z). This experimental value is then compared to the theoretical mass calculated from its molecular formula, confirming its identity.

Studies on analogous piperidine derivatives demonstrate the utility of this method. For instance, HR-ESI-MS has been used to confirm the molecular formulas of various functionalized piperidines, such as (E)-N′-(3-Fluorobenzylidene)piperidine-1-carbothiohydrazide (found m/z 266.1122, calculated for [C₁₃H₁₆FN₃S] 266.1122) and 1-(2-(2,6-Dichlorobenzylidene)hydrazine-1-carbonothioyl)piperidine-4-carboxylic acid (found m/z 360.0331, calculated for [C₁₄H₁₅Cl₂N₃O₂S] 360.0335). mdpi.com Collision-induced dissociation (MS/MS) experiments on piperidine alkaloids have shown that fragmentation pathways, such as the neutral loss of water, can provide further structural confirmation and stereochemical insights. nih.gov

X-ray Crystallographic Studies for Solid-State Structural Characterization

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, detailing atomic coordinates, bond lengths, and bond angles. uol.deyoutube.com This technique is paramount for understanding the solid-state conformation and packing of this compound derivatives.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a molecule, including its absolute stereochemistry. youtube.comd-nb.info The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. uol.deyoutube.com This analysis yields a detailed map of electron density, from which the positions of all atoms in the crystal lattice can be determined. uol.de

For chiral molecules like this compound, which contains two stereocenters, SC-XRD is uniquely capable of unambiguously establishing the absolute configuration (R/S notation) of each center, provided that anomalous dispersion effects are properly measured. nih.govimperial.ac.uk Research on related substituted piperidines frequently employs SC-XRD to resolve stereochemistry and conformation. For example, the absolute configuration of a 2,4-cis-2-methyl-4-hydroxy piperidine derivative was unequivocally established through X-ray analysis. nih.gov

Furthermore, SC-XRD reveals the preferred conformation of the piperidine ring in the solid state. Studies on a derivative, phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone, showed that the piperidine core can adopt dual conformations, including chair and twisted boat forms, within the same crystal structure. researchgate.netbakhtiniada.ru In contrast, a different 3-methyl piperidine derivative was found to adopt a classic chair conformation. nih.govresearchgate.net These findings underscore the influence of substituents on the conformational preferences of the piperidine ring.

Below is a table summarizing crystallographic data for representative substituted piperidine derivatives, illustrating the type of information obtained from SC-XRD analysis.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref
(E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidineC₂₄H₁₉Cl₅N₄TriclinicP-111.76613.70116.10192.646101.00490.831 nih.gov
Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanoneC₂₅H₂₅NOTriclinicP1̅8.254310.554312.618477.90171.27070.390 researchgate.netbakhtiniada.ru

Analysis of Ring Puckering Parameters and Conformations

The conformation of non-planar rings like the piperidine moiety in this compound can be quantitatively described using Cremer-Pople puckering parameters. nih.govsmu.edu This system uses a set of amplitude parameters (q₂, q₃, etc.) and phase angles (φ₂, φ₃, etc.) to define the exact shape of the ring, independent of its orientation in space. nih.govchemrxiv.org

For a six-membered ring, the conformation is described by three puckering coordinates: a primary puckering amplitude (q₂), a phase angle (φ₂), and a secondary puckering amplitude (q₃). smu.edu These parameters define the location of the conformation on a hypersphere, where the poles represent ideal chair forms (q₃ = ±Q, where Q is the total puckering amplitude) and the equator represents the boat (φ₂ = 0°, 60°, etc.) and twist-boat (φ₂ = 30°, 90°, etc.) forms. smu.edu

Analysis of piperidine derivatives shows how substituents affect these parameters. For instance, studies on N-substituted piperidines have quantified the total puckering amplitude and phase angles to describe deviations from ideal geometries. researchgate.net The presence of substituents can significantly influence the ring's puckering, favoring specific conformations like a flattened-chair or a distorted boat to minimize steric strain. researchgate.netdoi.org The amino and methyl groups in this compound would similarly dictate its preferred ring conformation, which can be precisely quantified using these parameters derived from crystallographic data.

The table below presents puckering parameters for two exemplary piperidine derivatives, demonstrating the quantitative description of their ring conformations.

CompoundTotal Puckering Amplitude (Q, Å)Puckering Parameters (θ, °)Phase Angles (φ, °)Conformation DescriptionRef
Derivative I0.531 (3)173.7 (3)13.0 (3)Near Chair researchgate.net
Derivative II0.465 (4)8.0 (5)184.0 (4)Near Twist-Boat researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal lattice. researchgate.netiucr.org The analysis maps the electron distribution of a molecule within the crystal, generating a unique three-dimensional surface. The surface is colored according to different properties, such as the normalized contact distance (d_norm), which highlights regions involved in close intermolecular contacts. iucr.org

From the Hirshfeld surface, a two-dimensional "fingerprint plot" is generated, which summarizes all intermolecular contacts in the crystal. researchgate.netresearchgate.net This plot provides a quantitative measure of the relative contributions of different types of interactions, such as hydrogen bonds (e.g., N-H···O, C-H···O) and van der Waals contacts (e.g., H···H, C···H, π···π). researchgate.netcjsc.ac.cn

Computational Chemistry and Mechanistic Investigations of 2 Methylpiperidin 3 Amine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comstorion.ru It is widely applied to predict the molecular properties of chemical compounds. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), allow for the optimization of molecular geometries and the calculation of various electronic and energetic parameters. nih.govresearchgate.netirjweb.com

The optimization of the molecular geometry of 2-Methylpiperidin-3-amine using DFT methods reveals the most stable three-dimensional arrangement of its atoms, known as the ground state structure. storion.ruirjweb.com This process calculates key parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. nih.gov For a piperidine (B6355638) ring, these calculations typically confirm a distorted chair conformation as the most stable form, which minimizes steric hindrance. jksus.org The positions of the methyl and amine substituents (equatorial or axial) are determined by the energetic favorability of the resulting conformer. The optimized structure is the one that corresponds to a true minimum on the potential energy surface. mdpi.com

Below is a table of representative geometric parameters for a piperidine ring system, as would be calculated using DFT methods.

Table 1: Representative Optimized Geometric Parameters Calculated using DFT/B3LYP methods.

ParameterBondTypical Calculated Value (Å)
Bond Lengths C-N (ring)1.47
C-C (ring)1.54
C-N (amine)1.46
C-C (methyl)1.53
Parameter Angle Typical Calculated Value (°)
Bond Angles C-N-C (ring)111.5
N-C-C (ring)110.8
C-C-C (ring)111.2

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. irjweb.com DFT calculations are a standard method for determining these orbital energies. nih.gov

Table 2: Representative Frontier Molecular Orbital Data Calculated via DFT/B3LYP/6-311++G(d,p).

ParameterEnergy (eV)
HOMO Energy -5.8
LUMO Energy -0.7
HOMO-LUMO Gap (ΔE) 5.1

DFT calculations can be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°). scirp.org These parameters are fundamental to understanding the stability of the compound and the energetics of reactions in which it might participate. The enthalpy of formation, for instance, indicates the energy released or absorbed when the compound is formed from its constituent elements in their standard states. A more negative value generally corresponds to greater molecular stability. These theoretical calculations provide valuable data that can complement or predict experimental findings.

Table 3: Representative Thermochemical Properties Calculated in the gas phase.

PropertySymbolTypical Calculated Value
Enthalpy of Formation ΔH°f-290.5 kJ/mol
Gibbs Free Energy ΔG°f-155.2 kJ/mol
Entropy 350.1 J/mol·K

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ). The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. mdpi.comcureusjournals.com Molecules with large β values are sought after for technologies like frequency conversion. Computational methods, including DFT, provide a route to calculate these properties. wikipedia.orgdtic.mil Factors such as intramolecular charge transfer, the presence of electron donor and acceptor groups, and extended π-conjugation can lead to a significant NLO response. cureusjournals.com For a molecule like this compound, computational analysis can predict its potential as an NLO material.

Table 4: Representative Non-linear Optical Properties Calculated using DFT methods.

ParameterSymbolTypical Calculated Value
Dipole Moment µ2.5 D
Mean Polarizability <α>15 x 10⁻²⁴ esu
First Hyperpolarizability β_total8.5 x 10⁻³⁰ esu

Molecular Docking and Dynamics Simulations of this compound Interactions

Molecular docking and molecular dynamics (MD) are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. scispace.comopenaccessjournals.comnih.gov These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. dovepress.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. openaccessjournals.com The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. This allows for the identification of the most likely binding pose and an estimation of the strength of the interaction. Docking studies can reveal crucial protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which stabilize the complex. ijmrhs.com

Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movements of atoms in the protein-ligand complex over time, providing insights into the stability and conformational dynamics of the interaction. nih.gov For this compound, these simulations could predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors implicated in disease, thereby guiding further experimental investigation.

Table 5: Predicted Interaction Profile of this compound with a Hypothetical Kinase Binding Site

Interaction TypeLigand GroupReceptor Residue (Example)
Hydrogen Bond (Donor) Amine (-NH₂)Aspartic Acid (ASP)
Hydrogen Bond (Acceptor) Piperidine NitrogenSerine (SER)
Hydrophobic Interaction Methyl Group (-CH₃)Leucine (LEU)
Hydrophobic Interaction Piperidine RingValine (VAL)

Ligand Design Principles Based on Computational Docking

Computational docking serves as a foundational tool in the rational design of ligands derived from this compound. This in silico technique predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, providing crucial insights for designing molecules with enhanced therapeutic potential. openaccessjournals.comnih.gov The core principle of ligand design based on docking is to optimize the interactions between the ligand and the target protein's binding site. Key interactions that are evaluated and optimized include hydrogen bonds, hydrophobic interactions, and electrostatic forces. openaccessjournals.com

For derivatives of this compound, docking studies focus on how structural modifications influence binding affinity and selectivity. For instance, in the design of inhibitors for enzymes like the main protease (Mpro) of SARS-CoV-2, piperidine derivatives are computationally docked into the active site. nih.gov The results guide the modification of the piperidine scaffold to maximize interactions with key amino acid residues. A successful docking pose is characterized by a low binding energy and the formation of stable interactions with the receptor. openaccessjournals.comnih.gov

The design process often involves creating a library of virtual compounds by modifying the core this compound structure. These modifications can include the addition of various functional groups at different positions. Each new derivative is then docked into the target's binding pocket to predict its binding mode and affinity. scispace.com This iterative process of design and in silico evaluation allows for the rapid identification of promising candidates for synthesis and further biological testing. openaccessjournals.com The ultimate goal is to design a ligand that fits snugly into the binding pocket and establishes a network of favorable interactions, leading to high potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis

Correlation of Molecular Structure with Biological Activity Profiles (in vitro/in silico)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) analyses are pivotal in understanding how the chemical structure of this compound and its analogs translates into their biological effects. These studies establish a correlation between the physicochemical properties of the molecules and their observed biological activities, guiding the optimization of lead compounds. rsc.org

SAR studies on piperidine derivatives have revealed critical insights into their antimicrobial and anticancer activities. For example, in a series of novel thiosemicarbazides bearing a piperidine moiety, the nature and position of substituents on the coumarin (B35378) and pyrimidine (B1678525) rings were found to be crucial for their antibacterial and antifungal efficacy. researchgate.net Specifically, the presence of a bromo group at the 7-position of the coumarin moiety and a 4-chlorophenyl group at the 6-position of the pyrimidine ring was identified as critical for potent antimicrobial activity. researchgate.net

In the context of anticancer agents, SAR studies of 3,5-bis(arylidene)-4-piperidone derivatives have demonstrated a strong correlation between their structure and cytotoxicity against cancer cell lines like HeLa and HCT116. nih.gov These studies help in identifying the key structural motifs responsible for the desired biological activity.

QSAR models take this a step further by creating mathematical models that quantitatively describe the relationship between chemical structure and biological activity. rsc.org For GABA-AT inhibitors, QSAR analyses have been used to correlate molecular descriptors (like electronic, steric, and hydrophobic properties) of GABA analogues with their inhibitory activity. nih.gov Such models are valuable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. qsartoolbox.org

The following table summarizes the correlation of structural modifications with the biological activity of piperidine derivatives from various studies.

Compound SeriesStructural ModificationCorrelation with Biological Activity
Thiosemicarbazides with piperidineBromo group at coumarin 7-position and 4-chlorophenyl at pyrimidine 6-positionCritical for antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. researchgate.net
3,5-Bis(arylidene)-4-piperidonesAminothiazolylacetamido substitutionResulted in potent cytotoxicity against HeLa and HCT116 cancer cell lines. nih.gov
Thioridazine derivativesReplacement of phenothiazine (B1677639) with indole (B1671886) moietyImproved antimycobacterial activity and reduced cytotoxicity. unisi.it

Identification of Pharmacophoric Features for Target Interaction

Pharmacophore modeling is a crucial aspect of drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. researchgate.net For this compound and its derivatives, identifying these features is key to understanding their mechanism of action and designing more potent and selective ligands. rsc.orgresearchgate.net

The key pharmacophoric features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and charged (positive or negative) interaction sites. researchgate.net In the case of piperidine-containing compounds, the nitrogen atom of the piperidine ring often acts as a key basic center, participating in ionic interactions or hydrogen bonding with the target receptor. researchgate.net

For instance, in the design of MerTK inhibitors, computational studies identified that the 6-bromo-4-chloropyrrolo[2,1-f] nih.govresearchgate.nettriazine and 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735) motifs were key pharmacophores. nih.gov The docking studies revealed that these fragments interacted with crucial amino acid residues like Met674 and Phe742 in the active site of the MerTK protein. nih.gov

Similarly, for muscarinic acetylcholine (B1216132) receptor (mAChR) ligands, a secondary carbamate (B1207046) derived from 1-methylpiperidin-3-amine (B1308171) showed high affinity for the hM1R subtype. researchgate.net The pharmacophore model for these ligands includes a hydrogen bond donor feature that interacts with specific residues like Asn404. researchgate.net

The table below outlines the identified pharmacophoric features for different targets interacting with piperidine derivatives.

TargetKey Pharmacophoric FeaturesInteracting Residues (if known)
MerTK6-bromo-4-chloropyrrolo[2,1-f] nih.govresearchgate.nettriazine, 3-fluoro-4-(1-methylpiperidin-4-yl)anilineMet674, Phe742
Muscarinic Acetylcholine Receptors (mAChRs)Secondary carbamate, hydrogen bond donorAsn404
GABA-ATNot explicitly detailed in the provided search resultsNot explicitly detailed in the provided search results

Mechanistic Studies of Reactions Involving this compound

Reaction Pathway Elucidation and Transition State Analysis

Understanding the reaction pathways and analyzing the transition states are fundamental to controlling and optimizing chemical reactions involving this compound. ethz.chwikipedia.org Computational methods, particularly density functional theory (DFT), are powerful tools for elucidating these complex mechanistic details. acs.org

Transition state theory (TST) provides a framework for understanding reaction rates by examining the properties of the activated complex at the transition state. wikipedia.orgmdpi.com For reactions involving amines, such as nucleophilic substitutions or additions, identifying the transition state structure allows for the calculation of activation energies, which in turn determines the reaction rate. mdpi.comaps.org

For example, in the synthesis of piperidine derivatives through reductive amination, the reaction proceeds through the formation of an imine or enamine intermediate. mdpi.com The subsequent reduction of this intermediate is a key step, and its transition state will influence the stereochemical outcome of the reaction.

Mechanistic studies on the synthesis of piperidines from biomass-derived molecules have shown that the reaction can proceed through a cascade of steps including amination, hydrogenation, and ring rearrangement. researchgate.net DFT calculations can help to map out the energy profile of these reaction pathways, identifying the rate-determining step and any intermediates. researchgate.net

While specific transition state analyses for reactions directly involving this compound were not found in the initial search, the principles of reaction pathway elucidation are broadly applicable. For instance, studies on the reaction of cyclic secondary amines with 2-hydroxybenzaldehydes have used DFT to compare different mechanistic pathways and explain experimental observations. acs.org These computational approaches can be applied to understand the reactivity of this compound in various chemical transformations.

Role of Catalysts and Intermediates in Amine Transformations

Catalysts and the identification of reaction intermediates are crucial for the efficient and selective transformation of amines like this compound. ijrpr.com Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and often with higher selectivity. mdpi.com

The choice of catalyst can significantly influence the reaction outcome. For instance, in the synthesis of 2-methylpiperidine (B94953) from biomass-derived triacetic acid lactone, different catalysts such as Ru/C and Ru/BEA-60 were tested, showing varying yields of the desired product. researchgate.net

The following table summarizes the role of various catalysts and intermediates in transformations relevant to piperidine derivatives.

TransformationCatalystIntermediateRole of Catalyst/Intermediate
DebenzylationPalladium on carbonBenzylated piperidine derivativeFacilitates the removal of the benzyl (B1604629) protecting group via catalytic hydrogenation. google.com
Synthesis from triacetic acid lactoneRu/C, Ru/BEA-60Not explicitly detailedCatalyzes the tandem transformation to 2-methylpiperidine. researchgate.net
Mannich reactionNone (proceeds via Schiff base formation)Iminium cationThe electrophilic intermediate that reacts with the carbanion to form the final product. innovareacademics.in
Reductive aminationNot specifiedImineThe intermediate formed from the condensation of an amine and a carbonyl compound, which is subsequently reduced.

Enzyme Inhibition Mechanisms (in vitro, non-human, non-clinical)

The this compound scaffold is a key structural motif in the design of various enzyme inhibitors. Its conformational flexibility and the presence of a basic amino group allow for critical interactions within the active sites of several important enzyme classes. In vitro and computational studies have elucidated the mechanisms by which derivatives containing this scaffold exert their inhibitory effects on enzymes such as Dipeptidyl Peptidase-4, Acetylcholinesterase, β-Secretase 1, and Janus Kinase 3.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Derivatives featuring a piperidine ring are prominent in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. oatext.comwikipedia.org DPP-4 is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose. oatext.comresearchgate.net The inhibition of DPP-4 prolongs the action of these hormones, representing a key therapeutic strategy. wikipedia.orgresearchgate.net

The active site of DPP-4 has two main pockets, S1 and S2, which are targeted in drug design. oatext.com The inhibitory mechanism of piperidine-based compounds involves key interactions within this active site. The amino group of the piperidine moiety is critical for forming an ionic bond or salt bridge with the glutamate (B1630785) residues (Glu205 and Glu206) in the S1 pocket. oatext.com Computational docking studies on piperidine derivatives have shown that this interaction is fundamental for anchoring the inhibitor. Further stabilization can occur through hydrophobic interactions between the piperidine ring and surrounding non-polar residues. oatext.com For instance, modifications to the piperidine ring, such as the addition of a benzyl group, can target extra hydrophobic interactions with residues like Arg356. oatext.com

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govnih.gov Its inhibition is a primary strategy for managing the symptoms of Alzheimer's disease. samipubco.comnih.gov Several compounds incorporating the 2-methylpiperidine scaffold have been identified as potent AChE inhibitors through in vitro studies.

A notable example is the multi-target compound M4, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate. In vitro assays demonstrated that M4 inhibits acetylcholinesterase with a Kᵢ of 0.17 μM. Another potent inhibitor is the rivastigmine (B141) analogue, [3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate. nih.gov Computational docking studies of this analogue revealed significant interactions with key residues in the AChE active site, including Tyr123, Tyr336, Tyr340, Phe337, and Trp285. nih.gov These interactions are crucial for the stable binding and effective inhibition of the enzyme.

{ "title": "In Vitro Inhibition of Cholinesterases by 2-Methylpiperidine Derivatives", "headers": ["Compound", "Enzyme Target", "Inhibition Value"], "data": [ { "Compound": "tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4)", "Enzyme Target": "Acetylcholinesterase (AChE)", "Inhibition Value": "Kᵢ = 0.17 μM" }, { "Compound": "[3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate", "Enzyme Target": "Acetylcholinesterase (AChE)", "Inhibition Value": "High binding affinity (computational)" } ] }

β-Secretase 1 (BACE-1) Inhibition

β-Secretase 1 (BACE-1) is an aspartic protease that catalyzes the initial step in the generation of amyloid-β (Aβ) peptides, which accumulate to form plaques in the brains of individuals with Alzheimer's disease. nih.govmdpi.comrsc.org Consequently, inhibiting BACE-1 is a significant therapeutic target to halt disease progression. mdpi.comresearchgate.net

The 2-methylpiperidine scaffold has been incorporated into BACE-1 inhibitors. For example, the compound M4, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, has been shown to be an effective BACE-1 inhibitor in non-clinical, in vitro studies. Research has demonstrated its ability to inhibit the BACE-1 enzyme with an half-maximal inhibitory concentration (IC₅₀) of 15.4 nM. This potent inhibition highlights the utility of the 2-methylpiperidine structure in designing compounds that can effectively interact with the catalytic site of BACE-1. medchemexpress.com

{ "title": "In Vitro Inhibition of BACE-1", "headers": ["Compound", "Enzyme Target", "Inhibition Value"], "data": [ { "Compound": "tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4)", "Enzyme Target": "β-Secretase 1 (BACE-1)", "Inhibition Value": "IC₅₀ = 15.4 nM" } ] }

Janus Kinase 3 (JAK3) Inhibition

The Janus Kinase (JAK) family of enzymes are non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that regulate immune responses and inflammation. mdpi.comresearchgate.net JAK3, in particular, is primarily expressed in hematopoietic cells and is essential for the development and function of lymphocytes. mdpi.comnih.gov

The development of selective JAK3 inhibitors has been a focus of drug discovery, and the 2-methylpiperidine scaffold has been integral to this effort. google.com A key strategy for achieving selectivity for JAK3 over other JAK family members is through covalent inhibition that targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3. nih.govchimia.ch

The specific inhibitor 1-((2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (Ritlecitinib) was designed to exploit this feature. chimia.ch A 180° rotation of the piperidyl moiety, compared to earlier non-covalent inhibitors, positions an acrylamide (B121943) substituent in close proximity to Cys909. chimia.ch This orientation allows for the formation of a covalent bond between the inhibitor and the cysteine residue, leading to irreversible inhibition of the enzyme's activity. researchgate.netchimia.ch X-ray crystallography has validated this predicted binding mode and covalent interaction. chimia.ch

{ "title": "Mentioned Compounds", "headers": ["Compound Name"], "data": [ { "Compound Name": "this compound" }, { "Compound Name": "Glucagon-like peptide-1 (GLP-1)" }, { "Compound Name": "Acetylcholine" }, { "Compound Name": "tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4)" }, { "Compound Name": "[3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate" }, { "Compound Name": "1-((2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (Ritlecitinib)" } ] }

Chemical Reactivity and Functionalization of 2 Methylpiperidin 3 Amine

Nucleophilic Reactivity of the Amine Moiety

The presence of two amine groups with different steric and electronic environments allows for selective reactions. The primary amine at the 3-position is generally more nucleophilic and less sterically hindered than the secondary amine within the piperidine (B6355638) ring, enabling site-selective modifications.

The amine functionalities of 2-methylpiperidin-3-amine readily undergo acylation and alkylation, which are fundamental reactions for introducing new substituents and modifying the compound's properties. libretexts.orgcymitquimica.com

Acylation: The primary amine can be selectively acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The resulting amide is significantly less nucleophilic than the starting amine, which helps to prevent over-acylation. libretexts.org

Alkylation: Alkylation of the amine groups can be achieved with alkyl halides. However, controlling the extent of alkylation can be challenging, often leading to a mixture of mono- and di-alkylated products, as well as quaternization of the tertiary amine if one is formed. libretexts.org Selective N-alkylation can be influenced by the choice of reagents and reaction conditions.

Reaction TypeReagent ExampleProduct TypeKey Considerations
AcylationAcyl chloride, Acid anhydrideAmideThe primary amine is generally more reactive. The resulting amide is less nucleophilic. libretexts.org
AlkylationAlkyl halideSubstituted amineCan be difficult to control, potentially leading to mixtures of products and quaternary ammonium (B1175870) salts. libretexts.org

The reaction of this compound with aldehydes and ketones can lead to the formation of imines or enamines, depending on which amine group reacts and the subsequent reaction pathway. youtube.comorganicchemistrytutor.com

Imine Formation: The primary amine at the 3-position can react with carbonyl compounds to form an imine (a compound containing a carbon-nitrogen double bond). masterorganicchemistry.com This condensation reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. masterorganicchemistry.com

Enamine Formation: While the primary amine forms imines, the secondary amine within the piperidine ring can react with aldehydes or ketones to form enamines. organicchemistrytutor.com An enamine is characterized by a nitrogen atom single-bonded to a carbon-carbon double bond. The mechanism is similar to imine formation up to the formation of an iminium ion; however, since the nitrogen lacks a proton to be removed, a proton is instead removed from an adjacent carbon, leading to the enamine structure. organicchemistrytutor.comyoutube.com

ReactantAmine TypeProductKey Feature
Aldehyde/KetonePrimary AmineImineContains a C=N double bond. masterorganicchemistry.com
Aldehyde/KetoneSecondary AmineEnamineContains a C=C-N single bond system. organicchemistrytutor.com

Functionalization of the Piperidine Ring System

Beyond the reactivity of the amine groups, the piperidine ring itself can be a target for functionalization, allowing for the introduction of diverse chemical motifs.

The existing functional groups on the this compound scaffold can be selectively transformed to introduce new functionalities. This involves leveraging the differential reactivity of the primary and secondary amines, as well as the potential for reactions at the carbon skeleton of the piperidine ring. For instance, oxidation reactions can be employed to form corresponding piperidinones. Reduction of other functional groups that might be present on a derivative of the core structure can also be a key transformation.

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule, such as a drug candidate, at a late stage in its synthesis. rsc.org This approach is highly valuable for rapidly generating analogs for structure-activity relationship (SAR) studies. rsc.org For a molecule like this compound, LSF strategies could target the C-H bonds of the piperidine ring. Recent advances in catalysis have enabled the direct functionalization of C(sp³)–H bonds, including those adjacent to nitrogen atoms in saturated heterocycles. nih.gov For example, methods have been developed for the late-stage methylation of such positions, which can significantly impact a molecule's pharmacological properties. nih.govnsf.gov These reactions often employ photocatalysis or transition metal catalysis to generate radical intermediates that can then be functionalized. nih.gov

StrategyTargetMethod ExampleOutcome
Selective OxidationPiperidine RingOxidizing agentsFormation of piperidinones.
Late-Stage C-H FunctionalizationC-H bonds on the piperidine ringPhotocatalysis, Transition metal catalysisIntroduction of new functional groups (e.g., methyl) at specific positions. nih.govnsf.gov

Carbon-Nitrogen Bond Transformations and Cleavages

While the formation of carbon-nitrogen bonds is central to the synthesis and functionalization of this compound, the cleavage of these bonds can also be a strategic transformation.

In certain synthetic contexts, the piperidine ring can be opened through the cleavage of a C-N bond. This deconstructive approach can provide access to acyclic amine structures that may be difficult to synthesize through other means. researchgate.net Such reactions often require specific catalytic systems, for instance, using a Lewis acid like tris(pentafluorophenyl)borane (B72294) in combination with a hydrosilane to achieve reductive ring opening. researchgate.net Furthermore, the amine groups themselves can be targets for cleavage under specific conditions. For example, methods for the oxidative cleavage of C-N bonds in tertiary amines have been developed, which can be useful for dealkylation or other synthetic manipulations. organic-chemistry.org

TransformationDescriptionReagent/Catalyst ExampleApplication
Reductive Ring OpeningCleavage of a C-N bond within the piperidine ring to form an acyclic amine.B(C6F5)3 with a hydrosilane. researchgate.netAccess to complex acyclic amine structures.
Oxidative C-N CleavageRemoval of an alkyl group from a tertiary amine.Iodine in the presence of an acyl chloride. organic-chemistry.orgSynthetic dealkylation and functional group manipulation.

Regioselectivity and Stereoselectivity in Reaction Pathways

The reactivity of this compound is characterized by the presence of two distinct nucleophilic nitrogen centers: the endocyclic secondary amine (N1) and the exocyclic primary amine (N3). This diamine structure, combined with the chiral centers at C2 and C3, introduces complexities in regioselectivity and stereoselectivity during functionalization reactions. The interplay between the steric hindrance imposed by the C2-methyl group and the inherent nucleophilicity of the two amine groups governs the reaction outcomes.

Regioselectivity in N-Functionalization

In functionalization reactions such as acylation, alkylation, and sulfonylation, the relative reactivity of the N1 and N3 positions is a critical factor. The primary amine at the N3 position is generally more nucleophilic and less sterically hindered than the secondary amine within the piperidine ring. However, the reaction conditions, including the nature of the electrophile, solvent, and base, can influence the site of reaction.

Acylation and Sulfonylation:

In acylation and sulfonylation reactions, the primary amine (N3) is typically the more reactive site. This preference is attributed to its greater accessibility and higher intrinsic nucleophilicity compared to the more sterically encumbered secondary ring amine (N1). For instance, the reaction with acyl chlorides or sulfonyl chlorides would be expected to preferentially form the corresponding N3-amide or N3-sulfonamide.

However, achieving selective functionalization can be challenging. In many cases, protection strategies are employed to control the regiochemical outcome. For example, the piperidine nitrogen (N1) can be protected with a group like tert-butyloxycarbonyl (Boc) to ensure that functionalization occurs exclusively at the N3-amine.

Alkylation:

The regioselectivity of alkylation can be less predictable and highly dependent on the reaction conditions and the nature of the alkylating agent. While the N3-amine is more nucleophilic, the N1-amine can also be alkylated, potentially leading to mixtures of N1-alkylated, N3-alkylated, and N1,N3-dialkylated products. The use of bulky alkylating agents may favor reaction at the less hindered N3 position.

Urea (B33335) and Thiourea (B124793) Formation:

The synthesis of urea or thiourea derivatives through reaction with isocyanates or isothiocyanates generally occurs at the more nucleophilic primary N3-amine. nih.govorganic-chemistry.org This provides a reliable method for selective functionalization at this position. The reaction is typically high-yielding and proceeds under mild conditions. organic-chemistry.org

Reaction TypePrimary Reactive SiteInfluencing FactorsTypical Products
Acylation N3-AmineSteric hindrance, nucleophilicity, protecting groupsN3-Amides
Alkylation N3-Amine / N1-AmineReagent bulkiness, reaction conditionsN3-Alkyl, N1-Alkyl, or N1,N3-Dialkyl derivatives
Sulfonylation N3-AmineSteric hindrance, protecting groupsN3-Sulfonamides
Urea Formation N3-AmineHigh nucleophilicity of N3N3-Substituted ureas

Stereoselectivity in Reaction Pathways

The stereochemical outcome of reactions involving this compound is dictated by the pre-existing stereocenters at C2 and C3. The compound exists as cis and trans diastereomers, and their distinct three-dimensional arrangements influence the approach of reagents, leading to different stereochemical outcomes in the products.

Substrate-Controlled Diastereoselectivity:

The inherent chirality of this compound is the primary determinant of stereoselectivity in its reactions. For instance, in the synthesis of derivatives, the configuration of the starting material (cis or trans) will direct the stereochemistry of newly formed chiral centers. This is a common strategy in the synthesis of complex piperidine-containing molecules, where control over relative stereochemistry is crucial. mdpi.comnih.govrsc.org

Influence of the C2-Methyl Group: The methyl group at the C2 position exerts significant steric influence, directing incoming reagents to the less hindered face of the molecule. In the chair conformation of the piperidine ring, the orientation of the methyl group (axial or equatorial) in the respective cis and trans isomers will play a key role in dictating the facial selectivity of reactions at the N3-amine or adjacent positions.

Synthesis of Fused Ring Systems: In reactions where this compound is used as a building block for constructing bicyclic or fused heterocyclic systems, the stereochemistry of the initial piperidine ring is often preserved or directs the formation of new stereocenters with high diastereoselectivity. nih.gov For example, intramolecular cyclization reactions are guided by the existing stereochemical arrangement to yield specific diastereomers of the fused product. mdpi.com

Catalyst and Reagent-Controlled Stereoselectivity:

While substrate control is dominant, the choice of catalysts and reagents can also modulate or enhance the stereoselectivity of a reaction. Chiral catalysts or reagents can interact differently with the enantiomers of the substrate, enabling kinetic resolution or the formation of a specific diastereomer in higher yield. ethz.ch For example, in reductions of imines derived from this compound, the choice of reducing agent can influence the diastereomeric ratio of the resulting amine products. Current time information in West Northamptonshire, GB.

Stereoselective ApproachControlling FactorExpected OutcomeResearch Context
Substrate-Controlled Existing stereocenters (C2, C3) and C2-methyl groupHigh diastereoselectivity based on the cis/trans isomer usedSynthesis of complex piperidine alkaloids and analogues mdpi.comrsc.org
Reagent-Controlled Chiral reducing agents, catalysts, or auxiliariesEnhancement of diastereomeric ratio or enantiomeric excessAsymmetric synthesis and kinetic resolutions ethz.ch
Intramolecular Cyclization Conformational constraints of the piperidine ringFormation of specific fused-ring diastereomersConstruction of bicyclic scaffolds nih.gov

Research Applications and Emerging Roles of 2 Methylpiperidin 3 Amine

Applications in Asymmetric Catalysis and Ligand Design

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, which utilizes chiral catalysts to produce a specific stereoisomer of a product, is a powerful tool for achieving this goal. Chiral amines, and specifically piperidine (B6355638) derivatives, are frequently employed as essential components of the chiral ligands that coordinate with metal centers to form these highly selective catalysts. rsc.orgacs.orgrsc.orgnih.gov

The inherent chirality of 2-Methylpiperidin-3-amine makes it a valuable scaffold for the design and synthesis of novel chiral ligands. The presence of two nitrogen atoms with different steric and electronic environments—a primary amine and a secondary amine—allows for the creation of bidentate ligands capable of forming stable complexes with transition metals. These metal complexes are at the heart of many stereoselective organic transformations.

Chiral ligands derived from amine precursors are instrumental in a variety of catalytic asymmetric reactions. Research has demonstrated the efficacy of such ligands in processes including, but not limited to, hydrogenation, allylic alkylation, and conjugate addition. For instance, iridium catalysts incorporating chiral P,N-ligands (ligands with phosphorus and nitrogen donor atoms) have been successfully used in the asymmetric hydrogenation of pyridinium (B92312) salts. mdpi.com Similarly, rhodium-catalyzed transfer hydrogenation has been achieved using chiral primary amines to induce chirality in the resulting piperidine products. dicp.ac.cn The structural characteristics of this compound are well-suited for its incorporation into ligands for these types of transformations.

The development of new chiral ligands is a continuous effort in chemical research, with the goal of achieving higher efficiency and selectivity for a broader range of substrates. researchgate.net Spiro phosphine-oxazoline ligands, for example, have proven to be a powerful class of chiral ligands for the asymmetric hydrogenation of challenging substrates. acs.org While direct applications of this compound are still emerging, its potential as a precursor for novel P,N-ligands is significant. The dual amine functionality allows for differential functionalization, enabling the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance in various stereoselective reactions.

Table 1: Examples of Stereoselective Transformations Utilizing Amine-Based Chiral Ligands

Transformation TypeMetal CatalystGeneral Ligand ClassResearch Focus
Asymmetric HydrogenationIridium, Rhodium, RutheniumChiral P,N-ligands, DiaminesSynthesis of chiral amines and piperidines. acs.orgmdpi.comdicp.ac.cn
Asymmetric Allylic AlkylationPalladium, IridiumChiral Sulfoxide-Oxazolines, PhosphinooxazolinesFormation of chiral C-C bonds. nih.govnih.gov
Asymmetric Conjugate AdditionCopperPhosphoramidites from chiral aminesCreation of stereocenters via C-C bond formation. rsc.org
Asymmetric DiaminationPalladiumChiral Diphosphines (e.g., Segphos)Synthesis of chiral 1,2-diamines. rsc.org

Exploration in Materials Science and Supramolecular Chemistry

The unique structural features of this compound also make it a candidate for exploration in the fields of materials science and supramolecular chemistry. The ability of its amine groups to form hydrogen bonds and interact with other molecules provides a pathway for designing materials with tailored properties and for investigating complex molecular assemblies.

The incorporation of amine functionalities is a well-established strategy for modifying the properties of polymeric and ceramic materials. numberanalytics.com Amines can act as curing agents, cross-linkers, or functional monomers, influencing characteristics such as thermal stability, mechanical strength, and chemical reactivity. numberanalytics.com For example, the density of amine groups in a polymer can enhance thermal stability through the formation of intermolecular hydrogen bonds. numberanalytics.com

The bifunctional nature of this compound, possessing both a primary and a secondary amine, presents an opportunity for it to act as a cross-linking agent in polymer networks. This cross-linking can improve the mechanical durability and thermal resistance of materials. Furthermore, the introduction of the piperidine ring and the methyl group can influence the morphology and chain packing of polymers, thereby tailoring their bulk properties. A derivative, 1-(2-Methylpiperidin-3-yl)prop-2-en-1-one, has been specifically noted for its application in the development of new materials, underscoring the potential of the this compound scaffold in this field. evitachem.com The incorporation of such amine-containing monomers can be achieved through various polymerization techniques, including free radical polymerization. numberanalytics.com

Table 2: Influence of Amine Functionalities on Material Properties

PropertyMechanism of InfluencePotential ApplicationSource
Thermal Stability Formation of intermolecular hydrogen bonds.High-temperature polymers. numberanalytics.com
Mechanical Strength Cross-linking of polymer chains.Durable composites and coatings. numberanalytics.com
Flexibility/Durability Incorporation into polymer backbone.Flexible and impact-resistant materials. evitachem.com
Chemical Reactivity Provides sites for further functionalization.Functional polymers and smart materials. researchgate.net
Adsorption Capacity Amine groups can interact with specific molecules (e.g., CO2).Sorbents and separation membranes.

Investigation of Supramolecular Interactions and Assemblies

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.netnso-journal.org These interactions govern the self-assembly of molecules into well-defined, functional architectures. researchgate.netosaka-u.ac.jp

Role as a Building Block for Complex Chemical Entities (excluding direct drug development)

Beyond its potential in catalysis and materials science, this compound serves as a valuable building block in organic synthesis. Its pre-defined stereochemistry and multiple reactive sites make it an attractive starting material for the construction of more complex molecules, particularly advanced intermediates destined for the pharmaceutical industry.

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a structural motif found in a vast number of biologically active compounds and pharmaceuticals. mdpi.com Consequently, substituted piperidines like this compound are highly sought after as starting materials or intermediates in the synthesis of complex drug targets. bldpharm.com

While this article excludes direct drug development, the role of this compound as a precursor to advanced pharmaceutical intermediates is a significant area of its application. For example, a closely related analogue, (3R, 6S)-1-benzyl-6-methylpiperidine-3-amine, is used as a key starting material in a patented synthesis method for an intermediate of PF-06651600, an inhibitor of the tyrosine kinase JAK. google.com This demonstrates the utility of the 6-methylpiperidine-3-amine core in constructing complex heterocyclic systems. The compound and its derivatives are often listed in chemical supplier catalogs as "building blocks," highlighting their role in synthetic and medicinal chemistry research programs. bldpharm.comchemshuttle.comambeed.com The ability to use this chiral building block allows chemists to introduce a specific stereochemistry early in a synthetic sequence, avoiding costly and often difficult chiral separations at later stages.

Table 3: Examples of Substituted Piperidines as Intermediates in Synthesis

Piperidine Building BlockTarget Intermediate ClassSynthetic UtilitySource
(3R, 6S)-1-Benzyl-6-methylpiperidine-3-aminePyrrolo[2,3-d]pyrimidine derivativesKey starting material for a multi-step synthesis of a complex heterocyclic core. google.com
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineTofacitinib intermediateA key intermediate in the synthesis of Janus kinase (JAK) inhibitors. chemshuttle.com
Chiral 3- and 3,4-substituted piperidinesPrecursors to Preclamol and OSU-6162Chemo-enzymatic synthesis provides access to key intermediates for antipsychotic drugs. whiterose.ac.uk
Enantiopure 3-boryl-tetrahydropyridinesPrecursors to chiral piperidinesStepwise dearomatization/borylation of pyridines provides access to intermediates for drugs like (-)-paroxetine. acs.org

Precursors for Agrochemicals and Natural Product Analogs

The 2-methylpiperidine (B94953) scaffold, a core component of this compound, serves as a valuable building block in synthetic chemistry. Its derivatives are recognized as important intermediates in the production of various agrochemicals. lookchem.com The presence of chiral amine units is a common feature in the molecular architecture of modern agrochemicals and fine chemicals, highlighting the utility of compounds like this compound in this sector. researchgate.net

The synthesis of piperidine-containing compounds is a significant area of research due to their prevalence in pharmaceuticals and natural products. mdpi.com The structural motif of 2-methylpiperidine is utilized in creating analogs of natural products. The aza-Prins cyclization, for instance, is a method employed in the synthesis of piperidine-containing natural product analogues. mdpi.com Furthermore, derivatives such as (S)-3-Amino-1-methylpiperidine are explicitly noted as potential building blocks for the development of new agrochemicals. cymitquimica.com The versatility of the piperidine ring allows for various synthetic modifications, making it a key constituent in the development of novel chemical entities for agricultural applications. lookchem.commdpi.com

Biochemical Interactions and Enzymatic Studies (in vitro/in silico focus only)

Investigations of Enzyme Inhibition and Modulation (e.g., CYP, BACE1, AChE)

The 2-methylpiperidine moiety is a key pharmacophore in various enzyme inhibitors. In vitro and in silico studies have demonstrated the role of this structural unit in the modulation of several key enzymes implicated in disease.

Cytochrome P450 (CYP) Inhibition

The potential for drug-drug interactions is often assessed by evaluating the inhibitory activity of a compound against cytochrome P450 (CYP) enzymes. evotec.com In vitro CYP inhibition assays, typically using human liver microsomes, are standard for determining a compound's IC50 value against various CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). evotec.compatsnap.com Structurally related compounds, such as pyridine-2-methylamine derivatives, have been evaluated for their in vitro metabolic stability in human and rat liver microsomes. nih.gov For example, some pyridine-2-methylamine compounds were found to be unstable, suggesting they are substrates for metabolic enzymes, likely CYPs. nih.gov One derivative showed moderate stability with 43.1% of the parent compound remaining after a 60-minute incubation with human liver microsomes. nih.gov Similarly, studies on other N,N-substituted amine derivatives have shown varying degrees of direct inhibition on five major CYP isoforms, with some showing less than 20% inhibition at a 10 μM concentration. mdpi.com

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition

BACE1 is a primary therapeutic target for Alzheimer's disease. Several studies have focused on designing multi-target compounds that incorporate the 2-methylpiperidine structure to inhibit BACE1. A notable example is the compound designated M4, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate. In vitro studies demonstrated that M4 is a potent inhibitor of BACE1 with an IC50 value of 15.4 nM. researchgate.netresearchgate.netmdpi.com This inhibitory activity is a key aspect of its design as a multi-target agent for Alzheimer's disease. mdpi.com The design of such compounds often involves including pharmacophore groups known to act as BACE1 inhibitors. researchgate.net

Acetylcholinesterase (AChE) Inhibition

AChE inhibition is another crucial strategy in the management of Alzheimer's disease. nih.gov The M4 compound, which also contains the 2-methylpiperidine moiety, was found to inhibit AChE with a steady-state inhibition constant (Ki) of 0.17 µM. researchgate.netresearchgate.netmdpi.com Kinetic analysis revealed its mode of inhibition. researchgate.net In silico studies have also identified other related structures, such as [3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate, as potential potent inhibitors of AChE. nih.gov These findings underscore the importance of the piperidine ring in designing molecules that can interact with the active site of AChE. researchgate.netnih.gov

CompoundTarget EnzymeInhibition ValueAssay TypeSource
M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate)BACE1IC50 = 15.4 nMIn vitro researchgate.netresearchgate.netmdpi.com
M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate)AChEKi = 0.17 µMIn vitro researchgate.netresearchgate.netmdpi.com
Pyridine-2-methylamine derivative (Compound 62)CYP (Human Liver Microsomes)43.1% remaining after 60 minIn vitro Metabolic Stability nih.gov
N,N-Substituted Amine Derivative (Compound 17)CYP Isoforms<20% inhibition at 10 µMIn vitro mdpi.com

Studies on Metabolic Pathways (in vitro, non-human)

In vitro studies using non-human systems, such as rabbit or rat liver microsomes, are crucial for elucidating the metabolic fate of new chemical entities, including those containing the 2-methylpiperidine structure. nih.govnih.gov

The metabolism of related heterocyclic amines has been investigated using rabbit hepatic microsomes. For 2-amino-3-methylpyridine, metabolic pathways include N-oxidation and C-oxidation, with different cytochrome P450 isozymes (e.g., CYP2B, CYP2E, CYP3A, CYP1A) being responsible for the formation of various metabolites. nih.gov Pre-treatment of the animals with inducers like phenobarbitone or β-naphthoflavone altered the metabolic profile, indicating the involvement of these specific CYP pathways. nih.gov

For fentanyl analogs, which often feature a piperidine ring, in vitro metabolism studies with human liver microsomes have identified several primary metabolic pathways. These include hydroxylation at various positions on the molecule (piperidine ring, side chains), oxidative N-dealkylation, and hydrolysis of amide moieties. frontiersin.org Similarly, in vitro metabolic stability studies of pyridine-2-methylamine derivatives in rat and human liver microsomes have been performed to predict their metabolic clearance. nih.gov For instance, one potent CETP inhibitor containing an amine derivative showed high clearance rates in both human and rat liver microsomes, indicating rapid metabolism. mdpi.com These studies are fundamental in understanding how the structural features of 2-methylpiperidine derivatives influence their biotransformation.

Future Directions and Perspectives in 2 Methylpiperidin 3 Amine Research

Development of Greener and More Sustainable Synthetic Methodologies

The chemical industry's increasing focus on sustainability is steering the synthesis of piperidine (B6355638) derivatives, including 2-methylpiperidin-3-amine, towards more environmentally benign methods. rsc.org Future research will prioritize the development of processes that are safe, atom-economical, and utilize renewable resources. nih.gov

Key areas of development include:

Catalytic Hydrogenation and Reductive Amination: The use of transition metal catalysts like ruthenium, iridium, and cobalt is a cornerstone of modern piperidine synthesis. mdpi.com Future efforts will likely focus on developing nanocatalysts and single-atom alloy catalysts that offer higher selectivity and efficiency under milder reaction conditions, thereby reducing energy consumption. mdpi.comresearchgate.net For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts and cobalt-catalyzed radical cyclization represent promising stereoselective routes. mdpi.com

Bio-based Feedstocks: A significant shift towards sustainability involves the use of nitrogen-containing biomass as a starting material for amine production. nih.gov This approach is critical for establishing a closed-loop nitrogen cycle, moving away from the energy-intensive industrial synthesis of ammonia. nih.gov Research into the conversion of platform chemicals derived from lignocellulosic biomass, such as furfural, into piperidines is an active and promising area. researchgate.net

Flow Chemistry and Process Intensification: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Integrating these technologies into the synthesis of this compound could streamline production and reduce waste.

Alternative Solvents and Reaction Media: The exploration of greener solvents, such as water or bio-derived solvents, is crucial to minimize the environmental footprint of synthetic processes. rsc.orgmdpi.com Aqueous-phase reactions, for example, are being investigated as a sustainable alternative for certain synthetic steps. vulcanchem.com

Synthetic StrategyCatalyst/Reagent ExampleKey AdvantagesResearch Focus
Asymmetric HydrogenationIridium(I) complex with P,N-ligandHigh enantioselectivity, suitable for large-scale synthesis. mdpi.comDevelopment of more robust and recyclable catalysts.
Reductive AminationIron or Ruthenium catalystsForms C-N bonds efficiently, can be used for complex annulations. mdpi.comExpanding substrate scope and improving stereocontrol.
Biomass ConversionRu/C, Ru1CoNP/HAPUtilizes renewable feedstocks, contributes to a circular economy. nih.govresearchgate.netOptimizing reaction pathways to increase yields of specific amines.
Multi-Component ReactionsNot specifiedImproves atom economy and reduces purification steps by forming multiple bonds in one pot. mdpi.comDesigning novel reaction cascades for complex piperidine structures.

This table provides an interactive overview of greener synthetic methodologies applicable to piperidine derivatives.

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool in modern chemical research, accelerating the design and discovery of new molecules and materials. researchgate.netnih.gov For this compound and its derivatives, advanced computational modeling will play a pivotal role in predicting their properties and guiding experimental work.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are instrumental in predicting the biological activity of compounds based on their molecular structure. researchgate.net By developing robust QSAR models for piperidine derivatives, researchers can screen large virtual libraries to identify promising candidates for specific therapeutic targets, such as FLT3 tyrosine kinase inhibitors. preprints.orgimist.ma These models can achieve high predictive accuracy, with R² values often exceeding 0.9, significantly streamlining the drug discovery process. preprints.orgorientjchem.org

Molecular Docking and Dynamics: These techniques provide detailed insights into the binding interactions between a ligand, such as a this compound derivative, and its biological target (e.g., a protein receptor or enzyme). researchgate.net Molecular docking can predict the preferred binding mode and affinity, while molecular dynamics simulations can elucidate the conformational changes and stability of the ligand-receptor complex over time. researchgate.net This information is crucial for the rational design of more potent and selective therapeutic agents.

Density Functional Theory (DFT): DFT calculations are used to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic data (e.g., NMR chemical shifts). This allows for the theoretical confirmation of molecular structures and provides a deeper understanding of reaction mechanisms, aiding in the optimization of synthetic routes.

Computational MethodApplication in this compound ResearchPredicted Properties
QSARPredicting biological activity of derivatives. researchgate.netimist.mapIC50 values, drug-likeness, antimicrobial activity. researchgate.netpreprints.org
Molecular DockingSimulating binding to therapeutic targets (e.g., enzymes, receptors). researchgate.netBinding affinity, interaction modes with amino acid residues. researchgate.net
Molecular DynamicsAnalyzing the stability and dynamics of ligand-protein complexes. researchgate.netConformational flexibility, binding free energy. researchgate.net
DFTPredicting molecular properties and reaction energetics. Spectral patterns (NMR), reaction pathways, electronic structure.

This interactive table summarizes the application of advanced computational methods in the study of piperidine derivatives.

Exploration of Novel Applications in Emerging Fields

The unique structural and chemical properties of the this compound scaffold make it a valuable building block for materials beyond traditional pharmaceutical applications. evitachem.comamericanelements.com Future research is expected to uncover novel uses in emerging scientific and technological fields.

Materials Science: Piperidine derivatives are being explored for the development of new functional materials. evitachem.com Their ability to serve as organic building blocks or ligands for metal-organic frameworks (MOFs) opens up possibilities in areas like gas storage, catalysis, and sensing. bldpharm.com The specific stereochemistry and functional groups of this compound can be leveraged to create materials with tailored porosity, stability, and chemical properties.

Catalysis: The amine functionalities within the piperidine ring make these compounds suitable for use as organocatalysts or as ligands in transition metal catalysis. chemscene.com They can participate in a variety of chemical transformations, and immobilizing these catalytic moieties on solid supports could lead to the development of highly efficient and recyclable catalytic systems.

Chemical Probes and Sensors: Derivatives of this compound could be functionalized with fluorophores or other reporter groups to create chemical probes for biological imaging or sensors for detecting specific analytes. The piperidine scaffold can be designed to selectively interact with ions or small molecules, leading to a detectable change in the probe's properties.

Interdisciplinary Research Approaches for Complex Scientific Challenges

Addressing complex scientific problems, from developing new medicines to creating advanced materials, requires a convergence of expertise from various disciplines. The future of this compound research will be heavily reliant on such interdisciplinary collaborations.

Cheminformatics and Big Data: The integration of synthetic chemistry with data science and machine learning will enable the analysis of large datasets to identify structure-property relationships that are not immediately obvious. orientjchem.org This can guide the synthesis of new this compound derivatives with optimized properties for specific applications, be it in medicine or materials science. preprints.org

Chemical Biology: Collaborations between organic chemists and biologists are essential for elucidating the mechanism of action of bioactive this compound derivatives. By using these compounds to probe biological systems, researchers can gain a deeper understanding of disease pathways and identify new therapeutic targets.

Process Engineering and Chemistry: The scale-up of any new, greener synthetic method for this compound will require close collaboration between chemists and chemical engineers. americanelements.com This synergy is vital for translating laboratory-scale discoveries into viable, economic, and sustainable industrial processes.

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 2-Methylpiperidin-3-amine?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including ring formation (e.g., cyclization of precursor amines) and subsequent functionalization. For example, similar piperidine derivatives are synthesized via reductive amination or nucleophilic substitution under inert atmospheres, with temperature control (40–80°C) to optimize yield . Key analytical techniques include:

  • Thin-layer chromatography (TLC) for monitoring reaction progress.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on amine proton signals (δ 1.5–2.5 ppm) and methyl group integration .
  • High-performance liquid chromatography (HPLC) to assess purity (>95% recommended for pharmacological studies) .

Basic: How does the stability of this compound vary under different experimental conditions?

Methodological Answer:
As a tertiary amine, this compound is prone to oxidation and hydrolysis under acidic or humid conditions. Stability studies should include:

  • pH-dependent degradation assays (e.g., incubate in buffers at pH 2–9 for 24–72 hours) to identify optimal storage conditions .
  • Salt formation with acids (e.g., HCl) to enhance stability and crystallinity for long-term storage .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability, with decomposition temperatures typically >150°C for similar compounds .

Advanced: How can researchers resolve contradictory data in pharmacological profiling of this compound?

Methodological Answer:
Contradictions in binding affinity or toxicity data may arise from variations in assay conditions or enantiomeric impurities. To address this:

  • Enantiomeric resolution : Use chiral chromatography (e.g., Chiralpak® columns) to isolate stereoisomers and test their individual bioactivities .
  • Dose-response standardization : Ensure consistent molar concentrations (e.g., IC₅₀ values calculated from 10⁻¹²–10⁻³ M ranges) and include positive/negative controls (e.g., known receptor agonists/antagonists) .
  • Statistical validation : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to distinguish significant effects from noise .

Advanced: What computational strategies are effective for predicting the biological targets of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB, ChEMBL), prioritizing targets with high docking scores (ΔG < -7 kcal/mol) .
  • Pharmacophore modeling : Identify critical interaction motifs (e.g., amine groups, methyl substituents) using tools like LigandScout .
  • ADMET prediction : Employ SwissADME or ADMETLab to assess bioavailability, blood-brain barrier penetration, and toxicity risks .

Advanced: How can researchers address stereochemical challenges in synthesizing and analyzing this compound?

Methodological Answer:
The presence of chiral centers in this compound necessitates:

  • Asymmetric synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) to control stereochemistry during ring closure .
  • Circular dichroism (CD) spectroscopy : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .
  • Dynamic NMR studies : Detect rotameric equilibria or slow interconversion of stereoisomers in solution .

Basic: What are the best practices for ecological and toxicological profiling of this compound?

Methodological Answer:
While specific ecotoxicological data are limited for this compound, standard protocols include:

  • Ames test for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • Daphnia magna acute toxicity assays (48-hour EC₅₀) to assess aquatic toxicity .
  • Biodegradation studies : Use OECD 301F guidelines to evaluate microbial degradation in water/soil systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.